molecular formula C8H10ClNO B132928 2-Chloromethyl-3,5-dimethylpyridin-4-ol CAS No. 220771-03-9

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Cat. No.: B132928
CAS No.: 220771-03-9
M. Wt: 171.62 g/mol
InChI Key: ZYOPGXVIDGBHLM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

An alternative pathway involves the use of POCl₃ to introduce the chloromethyl group via a two-step process:

  • Hydroxymethylation: Reaction of 3,5-dimethylpyridin-4-ol with formaldehyde under basic conditions to form 2-hydroxymethyl-3,5-dimethylpyridin-4-ol.

  • Chlorination: Treatment with POCl₃ at elevated temperatures (80–100°C) to replace the hydroxyl group with chlorine.

Advantages:

  • Higher regioselectivity (reduces poly-chlorinated byproducts)

  • Improved yield (75–80%) compared to conventional methods

Limitations:

  • Requires handling of corrosive POCl₃

  • Prolonged reaction times (8–12 hours for complete conversion)

Continuous Flow Synthesis

Recent advancements have explored continuous flow reactors to enhance efficiency. In this setup, 3,5-dimethylpyridin-4-ol, formaldehyde, and HCl are mixed in a microchannel reactor at 50°C with a residence time of 10–15 minutes. This method achieves:

  • Yield: 85–90%

  • Throughput: 5–10 kg/hr (pilot-scale data)

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies of catalysts reveal the following performance metrics:

CatalystTemperature (°C)Yield (%)Byproduct Formation (%)
ZnCl₂606812
AlCl₃65729
FeCl₃706515
Ionic Liquid [BMIM]Cl55785

Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), demonstrate superior catalytic activity and reduced side reactions due to their dual role as solvent and catalyst.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane, DCM) enhance reaction kinetics by stabilizing intermediates. However, water content above 2% significantly reduces yield due to hydrolysis of the chloromethyl group.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety. A patented industrial protocol involves:

  • Methylolation: Reacting 3,5-dimethylpyridin-4-ol with paraformaldehyde in DCM at 40°C.

  • Gas-Phase Chlorination: Passing HCl gas through the mixture at 5 bar pressure, achieving 92% conversion in 2 hours.

Economic Considerations:

  • Raw material cost: $12–15/kg (benchmarking against 2025 market data)

  • Energy consumption: 30–40 kWh/kg (lower than batch processes)

Comparative Analysis of Methodologies

The table below contrasts key methods:

MethodYield (%)ScalabilityByproduct RiskCost ($/kg)
Conventional Batch60–70ModerateHigh18–20
POCl₃-Mediated75–80LowModerate22–25
Continuous Flow85–90HighLow15–18
Industrial Gas-Phase90–92Very HighVery Low12–15

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol primarily involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of proton pump inhibitors, the compound undergoes further chemical transformations to form the active drug, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Registry Number : 220771-03-9
  • Molecular Formula: C₈H₁₀ClNO
  • Molecular Weight : 171.62 g/mol
  • Structure : A pyridine derivative with a chloromethyl group at position 2, methyl groups at positions 3 and 5, and a hydroxyl group at position 4 .

Key Properties :

  • Role : Aromatic heterocycle used in organic synthesis and pharmaceutical intermediate development .
Structural and Functional Group Variations

The substituent at position 4 distinguishes 2-chloromethyl-3,5-dimethylpyridin-4-ol from analogs. Key comparisons include:

Compound Name (CAS) Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound (220771-03-9) -OH C₈H₁₀ClNO 171.62 Organic synthesis
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (86604-75-3) -OCH₃ (as hydrochloride) C₉H₁₂ClNO·HCl 222.11 Omeprazole intermediate
2-Chloromethyl-3,5-dimethyl-4-nitropyridine (153476-68-7) -NO₂ C₈H₉ClN₂O₂ 200.63 Specialty synthesis (e.g., agrochemicals)
2-Chloromethyl-3,5-dimethyl-4-trifluoroethylpyridine (256642-27-0) -CF₃CH₂O C₁₀H₁₁ClF₃NO 253.65 Fluorinated drug intermediates
Key Differences and Implications

Hydroxyl (-OH) vs. The hydrochloride salt (CAS 86604-75-3) exhibits higher polarity and water solubility, making it preferable for pharmaceutical formulations .

Electron-Withdrawing Groups (NO₂, CF₃CH₂O): The nitro group (-NO₂) in 2-chloromethyl-3,5-dimethyl-4-nitropyridine increases electrophilicity, favoring nucleophilic substitution reactions in agrochemical synthesis . The trifluoroethoxy group (-CF₃CH₂O) introduces steric bulk and electron-withdrawing effects, altering metabolic stability in fluorinated drug candidates .

Toxicity and Handling :

  • The hydrochloride derivative (CAS 86604-75-3) has an in vivo skin irritation score of 2.7, indicating moderate irritancy . Similar precautions are recommended for handling the hydroxyl variant due to structural parallels.

Analytical Methods :

  • The hydrochloride analog (CAS 86604-75-3) is analyzed via HPLC using a C18 column with acetonitrile-phosphate buffer (pH 6.8), achieving 99.8% recovery . The hydroxyl variant may require adjusted mobile phases due to its polar -OH group.

Biological Activity

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a pyridine derivative that has garnered attention in pharmaceutical research due to its significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of proton pump inhibitors, such as omeprazole, which are essential in treating gastric acid-related disorders. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

The chemical structure of this compound features a chloromethyl group and a hydroxyl group on the pyridine ring. The synthesis typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol using formaldehyde and hydrochloric acid under acidic conditions. This method can be optimized using continuous flow reactors to enhance yield and minimize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in gastric acid secretion. It acts as an enzyme inhibitor, particularly targeting the H+/K+ ATPase enzyme in the stomach lining, which is crucial for acid production. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, making it valuable in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Biological Activity

The compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in relation to proton pump inhibition.
  • Receptor Modulation : Research indicates potential applications in modulating receptor activity related to various biological pathways.

Applications in Medicinal Chemistry

This compound serves as a precursor for several pharmaceutical compounds. Its unique substitution pattern allows for selective reactions essential for synthesizing various drugs:

Compound NameKey Features
OmeprazoleProton pump inhibitor used to treat gastric acid disorders.
LansoprazoleAnother proton pump inhibitor with similar mechanisms.
RabeprazoleA newer generation proton pump inhibitor derived from similar pathways.

This compound's utility extends beyond proton pump inhibitors; it is also employed in research focusing on enzyme mechanisms and as a probe for investigating biological pathways.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Proton Pump Inhibitor Development : A study demonstrated the synthesis of novel derivatives based on this compound that showed enhanced potency against gastric acid secretion compared to traditional inhibitors .
  • Enzyme Interaction Studies : Research indicated that derivatives of this compound could serve as effective probes to study enzyme mechanisms involved in drug metabolism and action.

Q & A

Q. What in vitro models are suitable for studying the compound’s toxicity and metabolic pathways?

  • Methodological Answer :
  • Hepatotoxicity : Use HepG2 cells with LC₅₀ assays (72-hour exposure, IC₅₀ ~200 µM).
  • CYP450 Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolites via UPLC-QTOF. Major pathway: oxidative dechlorination to 2-hydroxymethyl derivatives .

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